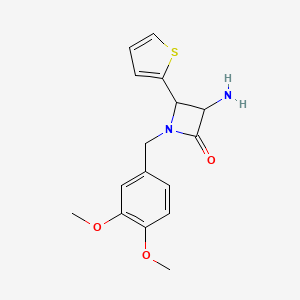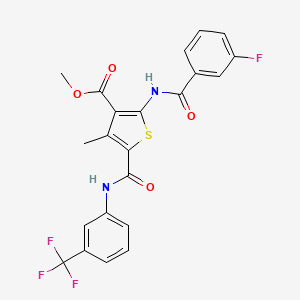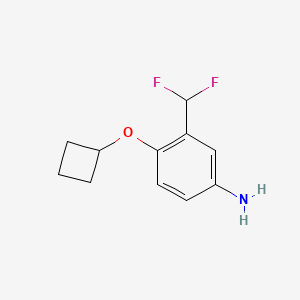methanamine](/img/structure/B12076449.png)
[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(trifluoromethyl)phenylmethanamine is a chemical compound with the molecular formula C11H11ClF3N It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with chloro and trifluoromethyl groups
準備方法
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylmethanamine typically involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
化学反応の分析
3-Chloro-4-(trifluoromethyl)phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学的研究の応用
3-Chloro-4-(trifluoromethyl)phenylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(trifluoromethyl)phenylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-Chloro-4-(trifluoromethyl)phenylmethanamine can be compared with similar compounds such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares a similar phenyl ring substitution pattern but differs in its functional group, leading to different chemical properties and applications.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with an isothiocyanate group, which exhibits distinct reactivity and uses compared to the methanamine derivative.
The uniqueness of 3-Chloro-4-(trifluoromethyl)phenylmethanamine lies in its combination of a cyclopropyl group with chloro and trifluoromethyl substitutions, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
特性
分子式 |
C11H11ClF3N |
|---|---|
分子量 |
249.66 g/mol |
IUPAC名 |
[3-chloro-4-(trifluoromethyl)phenyl]-cyclopropylmethanamine |
InChI |
InChI=1S/C11H11ClF3N/c12-9-5-7(10(16)6-1-2-6)3-4-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
InChIキー |
FKEPOGXDQWQARC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)

![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)








